Diethyl 3-cyclopentene-1,1-dicarboxylate
Overview
Description
Diethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O4 It is a diester derived from cyclopentene and is characterized by the presence of two ester groups attached to the same carbon atom on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-cyclopentene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclopentene-1,1-dicarboxylic acid.
Reduction: Diethyl 3-cyclopentene-1,1-diol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-cyclopentene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3-cyclopentene-1,1-dicarboxylate involves its reactivity due to the presence of ester groups and the strained cyclopentene ring. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to various products. The cyclopentene ring can participate in addition reactions, making the compound versatile in chemical transformations.
Comparison with Similar Compounds
Dimethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl cyclopentane-1,1-dicarboxylate: Saturated analog with a cyclopentane ring.
Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar but with different substituents on the cyclopentene ring.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring and two ester groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-00-4 | |
Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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